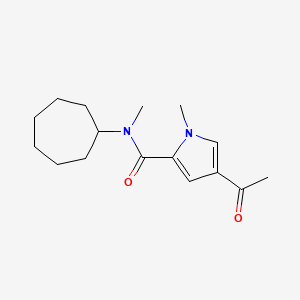
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mechanism of Action
The mechanism of action of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to act by modulating the release of neurotransmitters, particularly dopamine and serotonin. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which may contribute to its effects on neuronal firing.
Biochemical and Physiological Effects:
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide has a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of neurotransmitters, particularly dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is its ability to modulate neurotransmitter release. This makes it a valuable tool for researchers studying the central nervous system. Additionally, this compound has anti-inflammatory properties, which may make it useful for researchers studying inflammatory diseases.
One of the limitations of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is its potential toxicity. This compound has been shown to have toxic effects on certain cell types in vitro, which may limit its use in certain experiments. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research on 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is the potential use of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cell types. Finally, there may be potential applications for this compound in drug development, particularly for the development of novel treatments for neurological and inflammatory diseases.
Synthesis Methods
The synthesis of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide involves a multistep process that begins with the reaction of cycloheptanone with methylamine to form N-cycloheptylmethylacetamide. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cycloheptylmethylacetamide, which is subsequently reacted with hydroxylamine hydrochloride to form 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal firing. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)12-9-14(16-10-12)15(19)17(2)13-7-5-3-4-6-8-13/h9-10,13,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQCYGZIOBPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)





